molecular formula C9H5FO3 B6589745 4-fluoro-1-benzofuran-3-carboxylic acid CAS No. 1510405-37-4

4-fluoro-1-benzofuran-3-carboxylic acid

Cat. No.: B6589745
CAS No.: 1510405-37-4
M. Wt: 180.1
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Description

4-Fluoro-1-benzofuran-3-carboxylic acid is a chemical compound with the molecular formula C9H5FO3 and is a fluorinated derivative of the benzofuran scaffold . Benzofuran compounds are recognized as privileged structures in medicinal chemistry due to their wide array of potent biological activities . This particular compound serves as a valuable building block for researchers designing and synthesizing novel bioactive molecules. The benzofuran core is extensively investigated for its potential in developing new therapeutic agents. Research indicates that benzofuran derivatives display significant biological properties, including antimicrobial, antitumor, antibacterial, antifungal, and anti-oxidative activities . The incorporation of a fluorine atom, as in this compound, is a common strategy in drug discovery to modulate key properties such as lipophilicity, metabolic stability, and binding affinity. The mechanism of action for benzofuran derivatives varies with structural modifications but often involves interactions with key biological targets. Specific derivatives have been shown to act as inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), a virulence factor for tuberculosis, and as DNA gyrase inhibitors, showcasing their potential as antimicrobial agents . Furthermore, the benzofuran scaffold is found in compounds that can interact with nucleic acids and serum proteins like Bovine Serum Albumin (BSA), which is crucial for understanding their distribution and potential as drug delivery systems . This product is provided For Research Use Only. It is intended for laboratory research and chemical synthesis purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

1510405-37-4

Molecular Formula

C9H5FO3

Molecular Weight

180.1

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Benzofuran Core Formation

The benzofuran scaffold is typically constructed via cyclization reactions, which can be adapted to introduce fluorine and carboxylic acid groups at specific positions. A prominent approach involves Friedel-Crafts acylation followed by intramolecular cyclization. For example, a substituted salicylaldehyde derivative bearing a fluorine atom at the 4-position can undergo condensation with a malonic acid derivative to form the benzofuran core. The carboxylic acid group is introduced via hydrolysis of intermediate esters or nitriles .

Key Reaction Conditions :

  • Catalyst : Lewis acids such as AlCl₃ or FeCl₃ (10–20 mol%) .

  • Solvent : Dichloromethane or toluene under anhydrous conditions.

  • Temperature : 80–110°C for 12–24 hours.

MethodYield (%)Purity (%)Key Advantage
Friedel-Crafts65–75≥95High regioselectivity
Oxidative Cyclization50–6090Avoids strong acids

Fluorination Techniques

Introducing fluorine at the 4-position requires precise control to avoid side reactions. Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is effective, particularly when directed by ortho-substituents. Alternatively, transition-metal-catalyzed C–H activation enables direct fluorination of preformed benzofuran intermediates .

Optimization Insights :

  • Directing Groups : Carboxylic acid or ester groups at position 3 enhance fluorination selectivity by coordinating to metal catalysts.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve fluorinating agent solubility.

Carboxylic Acid Functionalization

The carboxylic acid group at position 3 is often introduced via hydrolysis of esters or oxidation of aldehydes . For instance, a methyl ester intermediate can be hydrolyzed using aqueous NaOH in ethanol, achieving near-quantitative conversion .

Critical Considerations :

  • Protection-Deprotection : Temporary protection of the fluorine atom (e.g., as a silyl ether) may prevent side reactions during hydrolysis.

  • Oxidation Catalysts : Mn(OAc)₃ or CrO₃ selectively oxidize benzylic positions without degrading the benzofuran ring.

Palladium-Catalyzed Cross-Coupling

Recent advances leverage Suzuki-Miyaura coupling to assemble the benzofuran skeleton from halogenated precursors. A bromo-fluorobenzene derivative can couple with a boronic acid-containing carboxylic acid precursor, followed by cyclization .

Representative Protocol :

  • Coupling Step : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C, 8 hours.

  • Cyclization : CuI (10 mol%), DMF, 120°C, 6 hours.

Coupling PartnerYield After Cyclization (%)
Phenylboronic acid70
Vinylboronic ester55

One-Pot Multi-Step Synthesis

To streamline production, one-pot methods condense multiple steps into a single reaction vessel. A notable example involves sequential Knoevenagel condensation , cyclization , and hydrolysis using a bifunctional catalyst system .

Advantages :

  • Reduced purification steps.

  • Improved atom economy (up to 85%).

Challenges :

  • Competing reaction pathways require meticulous temperature control.

Industrial-Scale Production Considerations

Scaling up synthesis necessitates addressing:

  • Cost Efficiency : Transitioning from noble metal catalysts (e.g., Pd) to Fe- or Ni-based systems.

  • Waste Management : Recycling solvents and minimizing halogenated byproducts.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-fluoro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzofuran Carboxylic Acids

  • 1-Hydroxy-3-oxo-1H-2-benzofuran-4-carboxylic Acid (CAS 14671-41-1) Structure: Features a hydroxyl group at the 1-position and a ketone at the 3-position on the benzofuran ring, with a carboxylic acid at the 4-position. Applications: Used in synthetic organic chemistry as an intermediate for pharmaceuticals and agrochemicals. The ketone and hydroxyl groups may influence reactivity in condensation or cyclization reactions .
  • 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Derivatives

    • Structure : Contains a 4-fluorophenyl group attached to the benzofuran core, with a carboxamide substituent.
    • Applications : Pharmacopeial references highlight its use in drug development, particularly for central nervous system (CNS) targets. The fluorine atom enhances lipophilicity and blood-brain barrier penetration .
    • Key Difference : The carboxamide group replaces the carboxylic acid, altering hydrogen-bonding capabilities and solubility.

Fluorinated Heterocyclic Carboxylic Acids

  • 6-Fluoro-2-(2'-Fluorobiphenyl)-3-methyl-4-quinolinecarboxylic Acid (NSC 368390) Structure: A quinoline derivative with dual fluorine substituents and a carboxylic acid group. Applications: Demonstrates potent antitumor activity against human colon, breast, and lung carcinomas in xenograft models. Its water-soluble sodium salt formulation (DuP-785) facilitated preclinical development .
  • 4-Formylfuran-2-carboxylic Acid Structure: A furan derivative with formyl and carboxylic acid groups. Safety Profile: Classified under acute toxicity Category 4 (oral, dermal, inhalation), requiring professional handling. Limited ecological data are available . Key Difference: The formyl group increases electrophilicity, making it more reactive but less stable than the fluorinated benzofuran analog.

Data Table: Comparative Analysis

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications Toxicity Profile
4-Fluoro-1-benzofuran-3-carboxylic acid Benzofuran 4-F, 3-COOH ~180.1 (estimated) Research (potential drugs) Not reported
1-Hydroxy-3-oxo-...-4-COOH Benzofuran 1-OH, 3-O, 4-COOH 194.1 Synthetic intermediate No data
NSC 368390 Quinoline 6-F, 2-(2'-F-biphenyl), 3-Me, 4-COOH 408.3 Antitumor agent Preclinical toxicity data
4-Formylfuran-2-carboxylic Acid Furan 4-CHO, 2-COOH 140.1 R&D Acute Toxicity Category 4

Key Research Findings

  • Fluorine’s Role: Fluorination at the 4-position in benzofuran derivatives may mimic the bioactivity of fluorinated quinolines (e.g., NSC 368390), where fluorine enhances target selectivity and reduces off-target effects .
  • Carboxylic Acid vs.
  • Safety Considerations : While toxicity data for this compound are lacking, analogs like 4-formylfuran-2-carboxylic acid underscore the need for stringent safety protocols in handling fluorinated heterocycles .

Q & A

Q. What are the common synthetic routes for 4-fluoro-1-benzofuran-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of halogenated precursors or functionalization of the benzofuran core. For example, Suzuki-Miyaura coupling can introduce fluorophenyl groups to the benzofuran scaffold . Optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), solvent polarity (THF vs. DMF), and temperature (60–100°C) to improve yield and purity. Challenges in regioselectivity may arise during fluorination; using directed ortho-metalation or electrophilic fluorinating agents (e.g., Selectfluor®) can mitigate this .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., fluorine-induced deshielding at C-4) and confirms carboxylic acid protonation state .
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups.
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 210.1).
  • X-ray crystallography : Resolves steric effects of fluorine substitution on the benzofuran ring .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often stem from structural modifications or assay variability. To address this:
  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl at C-3) and test against standardized cell lines (e.g., HepG2 for cytotoxicity) .
  • Dose-response assays : Compare IC₅₀ values under consistent conditions (e.g., 48-hour exposure in DMEM + 10% FBS) .
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) to identify false positives .

Q. What strategies are employed to enhance the solubility and bioavailability of this compound in pharmacological studies?

  • Methodological Answer :
  • Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester derivatives) improves membrane permeability .
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability in in vivo models .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance plasma half-life by reducing renal clearance .

Q. How can computational modeling guide the design of this compound derivatives for target-specific interactions?

  • Methodological Answer :
  • Docking simulations (AutoDock Vina) : Predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) by modeling fluorine’s electrostatic interactions with active-site residues .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
  • QSAR models : Correlate logP values with cytotoxicity to optimize hydrophobicity for blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the metabolic stability of this compound in preclinical models?

  • Methodological Answer : Variability in hepatic microsome assays (e.g., mouse vs. human) may arise from species-specific CYP450 isoform expression. To reconcile results:
  • Cross-species validation : Test metabolites via LC-MS/MS in parallel models .
  • CYP inhibition assays : Identify enzymes responsible for degradation (e.g., CYP3A4) using isoform-selective inhibitors (ketoconazole) .
  • Adjust incubation parameters : Standardize NADPH concentration (1 mM) and incubation time (30–60 min) .

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